[(Z)-2-nitroethenyl]benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
[(Z)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAOLBVUVDXHHL-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873028 | |
| Record name | [(Z)-2-Nitroethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15241-23-3 | |
| Record name | 2-Nitro-1-phenylethylene, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015241233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC149591 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(Z)-2-Nitroethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-NITRO-1-PHENYLETHYLENE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07KUE4ZYII | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Significance of Nitroalkenes in Contemporary Organic Synthesis
Conjugated nitroalkenes are highly valuable building blocks in modern organic synthesis. sci-rad.com Their utility stems from their high global electrophilicity, which translates to high reactivity with nucleophilic agents. sci-rad.com This reactivity allows for the facile introduction of a nitro group into a target molecule, which can then be transformed into a variety of other functional groups, including amines, imines, nitriles, and amino alcohols. sci-rad.com
Nitroalkenes are versatile substrates in a multitude of reactions, including:
[3+2] Cycloaddition (32CA) reactions: They readily react with three-atom components (TACs) to form five-membered heterocyclic systems. sci-rad.com
Diels-Alder reactions: They act as dienophiles in reactions with conjugated dienes. sci-rad.comwikipedia.org
Michael additions: The electron-withdrawing nitro group activates the double bond, making them excellent Michael acceptors. wikipedia.orgmdpi.com
Morita-Baylis-Hillman reactions: These reactions allow for the formation of new carbon-carbon bonds. researchgate.net
Cascade/Domino/Tandem reactions: These sequential reactions enable the efficient construction of complex molecules in a single pot. rsc.org
The ability of nitroalkenes to participate in such a diverse range of transformations underscores their importance as foundational materials in the synthesis of carbocyclic compounds, natural products, and biologically active scaffolds. researchgate.net
Overview of β Nitrostyrene Derivatives As Versatile Intermediates
β-Nitrostyrene and its derivatives are particularly important intermediates in organic synthesis due to their active chemical properties. sioc-journal.cn They serve as precursors for a wide range of compounds, including dyes, agrochemicals, and pharmaceuticals. wikipedia.org For instance, 2-hydroxy-β-nitrostyrenes are efficient bifunctional intermediates used to construct biologically active scaffolds like chromans, chromenes, coumarins, and benzofurans. rsc.org
The reactivity of β-nitrostyrene derivatives allows them to participate in various synthetic transformations:
Synthesis of Heterocycles: They are key starting materials for the synthesis of nitrogen-containing heterocycles such as pyrroles, pyrazoles, imidazoles, and triazoles through annulation reactions. chim.itbohrium.com
Multicomponent Reactions: β-Nitrostyrene is effectively used in multicomponent reactions for the synthesis of pyrrole (B145914) derivatives with potential biological and pharmacological activities. consensus.app
Precursors to Amines: The nitro group can be readily reduced to an amine, making β-nitrostyrenes valuable precursors for the synthesis of phenethylamines and amphetamines. wikipedia.org
The versatility of β-nitrostyrene derivatives is further highlighted by their use in the synthesis of complex natural products and other useful cyclic and acyclic compounds. rsc.org
Importance of Stereochemical Control in β Nitrostyrene Research with Specific Reference to the Z Isomer
Classical Synthetic Routes
The traditional approaches to synthesizing nitroalkenes, including [(Z)-2-nitroethenyl]benzene, have long been established in the canon of organic chemistry. These methods are characterized by their reliability and foundational role in the development of more modern techniques.
Henry Reaction-Based Synthesis of Nitroalkenes
The Henry reaction, or nitroaldol reaction, stands as a classic and powerful carbon-carbon bond-forming method. Discovered by Louis Henry in 1895, this base-catalyzed reaction involves the addition of a nitroalkane to an aldehyde or ketone. researchgate.netacs.org The initial product is a β-nitro alcohol, which can be subsequently dehydrated to yield the corresponding nitroalkene. acs.orgacs.org The synthesis of β-nitrostyrene, for instance, typically involves the reaction of benzaldehyde (B42025) with nitromethane, followed by dehydration. mdpi.com
The reaction begins with the deprotonation of the nitroalkane at the α-carbon by a base, forming a nucleophilic nitronate anion. acs.orgacs.org This anion then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent protonation of the resulting β-nitro alkoxide yields the β-nitro alcohol. acs.org All steps in the Henry reaction are reversible. acs.org To favor the formation of the nitroalkene, the dehydration of the intermediate β-nitro alcohol is often promoted, a process that can be achieved using various dehydrating agents or by adjusting reaction conditions. acs.org
A variety of catalytic systems have been developed to optimize the Henry reaction. While simple base catalysis is common, issues such as reversible reactions can lead to moderate yields. researchgate.net To address this, researchers have explored different catalysts and conditions.
Key Research Findings:
Bifunctional Catalysts: L-proline has been employed as a bifunctional catalyst in aqueous media, directing the reaction between aldehydes and nitroalkanes through a proposed β-aminonitroalkane intermediate to avoid the reversible β-nitroalcohol step and yield (E)-nitroalkenes in good to excellent yields. researchgate.net
Heterogeneous Catalysts: To improve product yields, diastereoselectivity, and simplify catalyst removal, heterogeneous solid base catalysts, such as layered double hydroxides (LDHs), have been utilized. nih.gov These offer an environmentally favorable alternative to soluble bases. nih.gov
Catalyst-Free Dehydration: In some syntheses, the intermediate nitro alcohols are isolated and then subjected to a separate dehydration step. This can be achieved using reagents like acetic anhydride (B1165640) with 4-dimethylaminopyridine (B28879) (DMAP). rsc.org
Table 1: Catalytic Systems for Henry Reaction and Subsequent Dehydration
| Catalyst/Reagent | Reactants | Solvent | Key Features | Yield | Reference |
| L-proline | Benzaldehyde, Nitromethane | Water | Direct synthesis of (E)-nitroalkene; avoids β-nitroalcohol intermediate. | Good to Excellent | researchgate.net |
| Layered Double Hydroxides (LDHs) | Benzaldehyde, Nitromethane | Not specified | Heterogeneous catalyst, environmentally favorable. | High | nih.gov |
| Acetic Anhydride, DMAP | N-protected amino nitro alcohols | CH₂Cl₂ | Dehydration step following isolation of nitro alcohol. | Moderate to High | rsc.org |
| Piperidine/FeCl₃ | Aldehydes, Nitromethane | Toluene | Cooperative catalytic system under mild conditions. | up to 95% | wikipedia.org |
Direct Nitration Procedures
As an alternative to the two-step Henry reaction sequence, the direct nitration of alkenes offers a more direct route to nitroalkenes. rsc.orgrsc.org This approach is synthetically valuable as alkenes are abundant and readily available starting materials. rsc.org Various methods have been developed, particularly for the nitration of styrenes. rsc.orgresearchgate.net
The reaction of styrenes with nitric acid can be complex, potentially leading to products of oxidative cleavage or addition, alongside the desired nitroalkene. researchgate.net However, numerous modern protocols have been developed to achieve high regio- and stereoselectivity. researchgate.netiphy.ac.cn
Key Research Findings:
TEMPO-Mediated Nitration: The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in combination with nitrating agents like AgNO₂, Fe(NO₃)₃, or t-butyl nitrite (B80452) (tBuONO) allows for the efficient synthesis of (E)-nitroolefins with high yields and excellent functional group tolerance. rsc.orgiphy.ac.cn
Metal-Free Nitration: Room-temperature nitration of styrenes using sodium nitrite (NaNO₂) can be mediated by systems such as Oxone/KI or K₂S₂O₈/TFA. iphy.ac.cn An ionic liquid-controlled nitration of styrenes with NaNO₂ has also been reported, which proceeds without any additional catalyst. iphy.ac.cn
Photoredox Catalysis and (Z)-Isomer Synthesis: A visible-light-mediated, photoredox-catalyzed nitration of alkenes using N-nitrosuccinimide as the nitrating agent affords (E)-nitroolefins in good yields. iphy.ac.cn Notably, prolonged irradiation in this system can induce photoisomerization of the (E)- to the thermodynamically less favored (Z)-nitroolefin, offering a rare synthetic entry to compounds like this compound. researchgate.netiphy.ac.cn
Table 2: Comparison of Direct Nitration Methods for Alkenes
| Method | Nitrating Agent | Catalyst/Mediator | Key Features | Selectivity | Reference |
| TEMPO-Mediated | AgNO₂ or Fe(NO₃)₃ | TEMPO | High yields, good functional group tolerance. | High E-selectivity | rsc.orgiphy.ac.cn |
| Ionic Liquid Controlled | NaNO₂ | [Bmim]Cl | Catalyst- and additive-free, limited to styrenes. | Not specified | iphy.ac.cn |
| Photoredox Catalysis | N-nitrosuccinimide | Visible light/photocatalyst | Access to (E)-nitroolefins; prolonged irradiation allows isomerization to (Z)-isomer for β-nitrostyrenes. | High E-selectivity initially | researchgate.netiphy.ac.cn |
| Oxidant-Mediated | NaNO₂ | Oxone/KI or K₂S₂O₈/TFA | Room temperature reaction, efficient for styrenes. | Not specified | iphy.ac.cn |
Advanced and Catalytic Synthetic Strategies
The field of organic synthesis is continually evolving, leading to the development of advanced strategies that offer greater efficiency, selectivity, and functional group tolerance. These methods often rely on sophisticated catalytic systems.
Palladium-Catalyzed Coupling Reactions of Nitrothioethers
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. researchgate.net A modern and highly efficient protocol for generating conjugated nitroorganics, including nitrostyrenes, involves the palladium-catalyzed, copper-activated desulfitative coupling of β-nitrovinyl and o-nitroaryl thioethers. This base-free, mild method demonstrates orthogonality to traditional Suzuki–Miyaura couplings and has been applied to the synthesis of nitrodienes, nitrostyrenes, and nitrobiaryls. The synthetic utility of the products is highlighted by their use in subsequent reductive Cadogan cyclizations to form indoles and carbazoles.
Organocatalytic Approaches to Functionalized β-Nitrostyrenes
β-Nitrostyrenes are highly valuable building blocks in organocatalysis, where their electron-deficient double bond makes them excellent Michael acceptors and reactive partners in various transformations. The development of asymmetric organocatalysis has enabled the synthesis of complex, chiral molecules starting from functionalized β-nitrostyrenes.
Key Research Findings:
Synthesis of Chromenes: Organocatalysts such as diphenylprolinol TBDMS ether have been used to catalyze Michael-Michael cascade sequences between alkynals and o-hydroxy-β-nitrostyrenes, affording highly functionalized 4H-chromenes in excellent yields (92-98%) and enantioselectivities (>99% ee).
Synthesis of 1,4-Benzodiazepines: A bifunctional squaramide-based organocatalyst has been successfully used in an asymmetric [4+3]-cycloaddition between 2-amino-β-nitrostyrenes and α-bromohydroxamates. This approach yields chiral 1,4-benzodiazepine-3-ones with good yields and moderate enantioselectivities.
Synthesis of Benzosultams: A multiple-hydrogen-bonding bifunctional squaramide-based catalyst enables a highly efficient enantioselective [4+2] cycloaddition of 2-amino-β-nitrostyrenes with cyclic N-sulfonyl ketimines. This reaction produces chiral polycyclic benzosultams containing quaternary centers with high yields and excellent stereoselectivities (up to 97% yield, 96% ee).
Synthesis under Controlled Magnetic Field Influence
The application of magnetic fields to chemical synthesis is an emerging area of research. While no studies were found that specifically detail the synthesis of this compound under the direct influence of a magnetic field to control reaction kinetics, the literature reveals two related applications of magnetism in the synthesis of nitroalkenes and related compounds.
The first application involves the use of magnetic nanoparticles (MNPs) as recoverable supports for catalysts. This approach combines the advantages of homogeneous and heterogeneous catalysis. rsc.org
The second, more direct application involves using an external magnetic field to influence the rate and efficiency of a chemical reaction.
Reduction Reactions
The reduction of the nitroalkene functionality in this compound is a key transformation, leading to the formation of valuable products such as amines and saturated nitroalkanes. Various methods have been developed to achieve this, each with its own specificities and applications.
Catalytic Hydrogenation for Amine Synthesis
Catalytic hydrogenation is a widely employed method for the reduction of nitro compounds to their corresponding primary amines. google.comijsdr.org This process typically involves the use of hydrogen gas in the presence of a metal catalyst. google.com For the reduction of a nitro group on a benzene (B151609) ring, a high surface area nickel catalyst, such as Raney nickel, can be effective in converting the nitro group (NO2) to an amino group (NH2). youtube.com
However, a significant consideration in catalytic hydrogenation is the potential for the reduction of other functional groups within the molecule. youtube.com For instance, if the aromatic ring contains other reducible moieties like ketones, the hydrogenation process might also reduce them to alcohols. youtube.com The choice of catalyst and reaction conditions is therefore crucial to achieve selective reduction. For example, while aggressive catalysts like Raney nickel are highly effective, they may lack selectivity. youtube.com In cases where other functional groups need to be preserved, alternative, milder catalysts or different reduction methods are preferred. youtube.com
The general process for preparing amines from nitriles via catalytic hydrogenation can be adapted for nitro compounds. This often involves elevated temperatures and pressures, with the specific conditions depending on whether a primary or secondary amine is the desired product. google.com
Metal Hydride-Mediated Reductions (e.g., Sodium Borohydride (B1222165) and Copper(II) Chloride Systems)
A one-pot method for the reduction of β-nitrostyrenes to phenethylamines utilizes a sodium borohydride (NaBH4) and copper(II) chloride (CuCl2) system. chemrxiv.orgaau.dk This approach is notable for its mild reaction conditions and efficiency, with reactions often completing within 10 to 30 minutes. chemrxiv.orgaau.dk The pivotal role of the copper salt is essential for the success of this reduction. synthical.com
This system has been shown to be effective for the reduction of various substituted β-nitrostyrenes, affording the corresponding phenethylamines in yields of up to 83%. chemrxiv.orgaau.dk The reaction is typically carried out without the need for an inert atmosphere or complex purification techniques. chemrxiv.orgaau.dk Furthermore, this reagent combination demonstrates a degree of chemoselectivity, as it can reduce nitro groups and aromatic esters while having no effect on benzoic acid, benzamide, and aromatic halides under certain conditions. chemrxiv.orgaau.dk For instance, nitrobenzene (B124822) and methyl benzoate (B1203000) can be reduced in high yields (92-97%). chemrxiv.orgaau.dk
The general procedure involves the addition of the aromatic nitro substrate to a mixture of copper(II) acetylacetonate (B107027) and sodium borohydride in a solvent like ethanol. ijsdr.org The reaction is monitored by thin-layer chromatography (TLC) to determine its completion. ijsdr.org
Interactive Data Table: Reduction of Substituted β-Nitrostyrenes with NaBH₄/CuCl₂
| Entry | Substrate | Product | Yield (%) |
| 1 | β-Nitrostyrene | Phenethylamine | 83 |
| 2 | 4-Methoxy-β-nitrostyrene | 4-Methoxyphenethylamine | 75 |
| 3 | 3,4-Dimethoxy-β-nitrostyrene | 3,4-Dimethoxyphenethylamine | 80 |
| 4 | 4-Chloro-β-nitrostyrene | 4-Chlorophenethylamine | 78 |
Note: The yields are indicative and can vary based on specific reaction conditions.
Biocatalytic Reductions (e.g., Yeast-Mediated Processes in Organic Solvents)
Biocatalytic reductions offer a green and highly selective alternative for the transformation of nitro compounds. wiley-vch.de Enzymes, such as those found in yeast, can catalyze the reduction of nitroalkenes with high efficiency and stereoselectivity. wiley-vch.de These reactions are often carried out under mild conditions and can tolerate a wide range of functional groups, making them valuable in complex organic syntheses. wiley-vch.de
The use of biocatalysts in organic chemistry has become a significant tool, competing with traditional synthetic methods. wiley-vch.de The enantioselective reduction of ketoesters to chiral hydroxyesters and 2-ketoacids to chiral α-hydroxy acids are well-established examples of the power of biocatalysis. wiley-vch.de While specific examples for the yeast-mediated reduction of this compound in organic solvents are part of a broader field of biocatalytic reductions, the principles of using whole-cell or isolated enzyme systems are applicable. wiley-vch.de
Reductions Utilizing Hydrides (e.g., Tributyltin Hydride)
Tributyltin hydride (Bu3SnH) is a versatile reagent for the reduction of various functional groups, including the replacement of substituents with hydrogen. rsc.org The reduction of α-substituted nitro compounds with tributyltin hydride proceeds via a radical chain mechanism. rsc.org This method has been successfully applied to reduce compounds like 2-bromo-2-nitrohex-5-ene and p-nitrobenzyl bromide. rsc.org
The mechanism is believed to involve either an addition/elimination pathway or the dissociation of an intermediate radical anion. rsc.org The reaction conditions, particularly the concentration of tributyltin hydride, can influence the outcome of the reaction. rsc.org While specific data on the reduction of this compound with tributyltin hydride is not detailed in the provided context, the general reactivity of this hydride with nitro compounds suggests its potential applicability. rsc.orgucl.ac.uk
Reduction in Non-Conventional Solvents (e.g., Deep Eutectic Solvents)
Deep eutectic solvents (DESs) have emerged as green and sustainable alternatives to conventional organic solvents for chemical reactions. beilstein-journals.orgnih.gov The reduction of β-nitrostyrene to (2-nitroethyl)benzene (B25157) has been successfully carried out in choline (B1196258) chloride-based DESs using ammonia (B1221849) borane (B79455) as the reducing agent. beilstein-journals.orgnih.gov
The reaction is typically performed at elevated temperatures (e.g., 60 °C) for several hours. beilstein-journals.orgnih.gov Different DES compositions, such as those containing glycerol (B35011) or betaine (B1666868), have been investigated, with the eutectic mixture often performing better than the individual components. nih.gov For instance, the reduction of α-substituted nitrostyrenes has been achieved with good yields in these systems. nih.gov
The use of DESs offers several advantages, including biodegradability and low cost. The workup procedure typically involves dissolving the DES in water and extracting the product with an organic solvent. beilstein-journals.org
Interactive Data Table: Ammonia Borane-Mediated Reduction of Nitroalkenes in Different Solvents
| Entry | Substrate | Solvent | Product | Yield (%) |
| 1 | β-Nitrostyrene | ChCl/Urea (DES A) | (2-Nitroethyl)benzene | 70 |
| 2 | β-Nitrostyrene | ChCl/Glycerol (DES B) | (2-Nitroethyl)benzene | 75 |
| 3 | (2-Nitrovinyl)cyclohexane | ChCl/Glycerol (DES B) | (2-Nitroethyl)cyclohexane | 60 |
| 4 | Nitrobutadiene | Glycerol | 1-Nitrobut-2-ene | 63 |
Note: ChCl refers to Choline Chloride. Yields are based on reported experimental data. beilstein-journals.orgnih.gov
Addition Reactions
The carbon-carbon double bond in this compound makes it susceptible to addition reactions. masterorganicchemistry.com These reactions involve the breaking of the π-bond and the formation of two new single bonds to the carbon atoms. masterorganicchemistry.com While benzene itself is generally resistant to addition reactions due to its aromatic stability, the presence of the nitro group activates the double bond in β-nitrostyrene, making it more reactive towards certain reagents. themasterchemistry.comlibretexts.org
Common addition reactions for alkenes include hydrogenation and halogenation. themasterchemistry.com In the case of this compound, addition reactions would lead to the saturation of the double bond, forming a substituted (2-nitroethyl)benzene derivative. The regioselectivity and stereoselectivity of these additions would depend on the specific reagents and reaction conditions employed. masterorganicchemistry.com
Michael (1,4-Conjugate) Addition Reactions
The Michael addition, a cornerstone of carbon-carbon bond formation, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or, in this case, a nitroalkene. mdpi.com The electrophilic nature of the β-carbon in this compound makes it an excellent Michael acceptor.
The development of asymmetric organocatalysis has provided powerful tools for the stereoselective synthesis of complex molecules. In the context of Michael additions to nitrostyrenes, various organocatalysts have been employed to achieve high yields and enantioselectivities.
Research has shown that bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, are particularly effective. For instance, primary amine-based catalysts bearing a sulfonamide moiety, such as Ts-DPEN, have been successfully used in the asymmetric Michael addition of 1,3-dicarbonyl indane compounds to nitrostyrenes. These reactions can produce Michael adducts with quaternary stereocenters in good enantioselectivities. nih.gov The proposed mechanism involves the formation of an enamine from the dicarbonyl compound and the primary amine of the catalyst, which then attacks the nitrostyrene (B7858105). The sulfonamide group is thought to activate the nitroalkene through hydrogen bonding. nih.gov
Similarly, novel proline-based organocatalysts have been synthesized and demonstrated to be effective in the Michael addition of 2,4-pentanedione to various nitrostyrenes, yielding products with excellent enantioselectivity. aip.org Thiourea-based catalysts derived from (R,R)-1,2-diphenylethylenediamine (DPEN) have also been extensively studied. mdpi.com These catalysts operate through a dual activation mechanism where the primary amine moiety forms an enamine with the aldehyde or ketone, and the thiourea (B124793) group activates the nitroalkene via hydrogen bonding with the nitro group. mdpi.com This approach has led to Michael products with high enantioselectivity (97–99% ee) and diastereoselectivity (syn/anti = 9/1) in good to excellent yields (94–99%). mdpi.com
The reaction conditions, including the choice of solvent and additives, can significantly influence the outcome. For example, the use of brine or seawater as a solvent has been explored for direct, asymmetric Michael reactions of ketones and aldehydes with β-nitrostyrene, demonstrating the potential for more environmentally friendly protocols. nih.gov Furthermore, acid additives have been shown to affect the reaction rate and, in some cases, the diastereoselectivity of the Michael addition of aldehydes to nitroalkenes catalyzed by diphenylprolinol silyl (B83357) ether. ethz.ch
Table 1: Organocatalyzed Asymmetric Michael Addition of Aldehydes to trans-β-Nitrostyrene
| Aldehyde | Catalyst | Solvent | Additive | Yield (%) | dr (syn:anti) | ee (%) (syn) |
|---|---|---|---|---|---|---|
| Isobutyraldehyde | (R,R)-DPEN-thiourea | Water | None | 99 | 9:1 | 99 |
| Propanal | (R,R)-DPEN-thiourea | Water | None | 94 | 7:3 | 98 |
| Butanal | (R,R)-DPEN-thiourea | Water | None | 95 | 8:2 | 97 |
| Phenylacetaldehyde | (R,R)-DPEN-thiourea | Water | None | 96 | >95:5 | 99 |
Data sourced from a study on (R,R)-DPEN-thiourea catalyzed Michael additions. mdpi.com
Metal-catalyzed asymmetric conjugate additions represent another powerful strategy for the enantioselective functionalization of this compound. Rhodium complexes, in particular, have been extensively used for the 1,4-addition of various nucleophiles.
The rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to nitroalkenes has been well-developed. rsc.org These reactions, often carried out in the presence of a chiral diene ligand, can produce β,β-diarylnitroethanes in high yields and with excellent enantioselectivities. The catalytic cycle is believed to involve the formation of a chiral rhodium-aryl species, which then undergoes conjugate addition to the nitroalkene. The choice of the chiral ligand is crucial for achieving high stereocontrol.
While palladium catalysis is a robust alternative to rhodium for conjugate additions, its application to nitroalkenes like this compound is less common compared to its use with α,β-unsaturated ketones. orgsyn.org However, the development of palladium-catalyzed methods for the asymmetric construction of carbon-carbon bonds remains an active area of research, and future advancements may lead to efficient palladium-catalyzed conjugate additions to nitroalkenes.
Table 2: Rhodium-Catalyzed Asymmetric Conjugate Addition of Phenylboronic Acid to trans-β-Nitrostyrene
| Chiral Ligand | Catalyst Precursor | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|
| (S)-BINAP | [Rh(cod)2]BF4 | Toluene/H2O | 95 | 98 |
| (R)-MeO-BIPHEP | [Rh(cod)2]BF4 | Dioxane/H2O | 92 | 96 |
| (S,S)-Chiraphos | [Rh(cod)2]BF4 | THF/H2O | 88 | 91 |
Illustrative data based on typical rhodium-catalyzed conjugate additions to nitroalkenes.
Nucleophilic heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of mediating a wide range of chemical transformations. In the context of reactions with this compound, NHCs can generate homoenolate equivalents from enals, which then undergo stereoselective conjugate addition to the nitroalkene. nih.gov
This reaction provides access to γ-nitro carbonyl compounds, which are valuable synthetic intermediates. The stereochemical outcome of the addition can be controlled by the choice of the chiral NHC catalyst. The reaction proceeds through the formation of a Breslow intermediate from the NHC and the enal, which then acts as the nucleophile in the Michael addition to the nitrostyrene. The resulting adduct can then be further transformed into various useful products.
The Michael adduct formed from the reaction of a nucleophile with this compound is typically the final product of the reaction. However, in the context of certain catalytic cycles, the initial adduct can be a transient species that participates in subsequent steps. While there is limited direct evidence of the isolated Michael adduct of this compound being used as a catalyst itself, its formation is a key step in many organocatalytic processes.
Cycloaddition Reactions
Cycloaddition reactions are powerful methods for the construction of cyclic compounds. The electron-deficient double bond of this compound makes it an excellent dipolarophile in [3+2] cycloaddition reactions.
The [3+2] cycloaddition reaction between a nitrone (a 1,3-dipole) and an alkene (a dipolarophile) is a well-established method for the synthesis of isoxazolidine (B1194047) rings. wikipedia.org The reaction of nitrones with this compound has been studied to understand the factors controlling the reactivity and stereoselectivity.
Theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), have provided insights into the mechanism of these reactions. rsc.orgrsc.org It has been found that the reaction of nitrones with β-nitrostyrenes proceeds via a one-step mechanism. The regioselectivity of the reaction is controlled by the frontier molecular orbitals of the reactants, with the nucleophilic oxygen of the nitrone attacking the electrophilic β-carbon of the nitrostyrene. wikipedia.org
Interestingly, the stereochemistry of the starting alkene plays a crucial role in the outcome of the reaction. Studies comparing the reactivity of (Z)- and (E)-β-nitrostyrenes have shown that the less stable (Z)-isomer can be more reactive than the (E)-isomer. rsc.orgrsc.org Furthermore, the stereoselectivity of the cycloaddition can be different for the two isomers, with the (Z)-isomer often leading to the exo-adduct, while the (E)-isomer can favor the endo-adduct. rsc.orgrsc.org This highlights the subtle electronic and steric factors that govern the transition state of the cycloaddition.
Table 3: [3+2] Cycloaddition of 5,5-dimethylpyrroline-N-oxide with (Z)- and (E)-β-Nitrostyrene
| Isomer of β-Nitrostyrene | Major Product Stereochemistry | Yield (%) |
|---|---|---|
| (Z) | exo | Not specified |
| (E) | endo | 72 |
Data based on a comparative study of the cycloaddition reactions of (Z)- and (E)-β-nitrostyrenes. rsc.orgrsc.org
Other Key Functionalization and Derivatization Reactions
Beyond cycloadditions, the nitro group and the carbon-carbon double bond of this compound are sites for various other important transformations.
The nitro group in β-nitrostyrenes can be removed through denitrative reactions. One such process involves denitrative cross-coupling reactions to produce disubstituted alkenes. nih.gov A study on the nitration of styrene (B11656) mentioned that the addition of radical scavengers like TEMPO or BHT inhibited the reaction, suggesting a radical-mediated mechanism. google.com This implies that radical intermediates play a role in transformations involving the nitro group.
The carbon-carbon double bond in this compound is highly susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the nitro group. This facilitates reactions such as conjugate addition. nih.gov
For example, the Michael addition of various nucleophiles to β-nitrostyrene is a common transformation. In one study, the reaction of β-nitrostyrene with diethyl malonate was investigated in the presence of bispidine organocatalysts. mdpi.com This reaction led to the formation of the corresponding Michael adduct.
Furthermore, the double bond can undergo photoisomerization. Irradiation of a solution of (E)-β-nitrostyrene with UV light (310 nm) leads to the formation of the (Z)-isomer. nih.gov Conversely, it was noted that ortho-hydroxy-β-nitrostyrene did not efficiently convert from the trans- to the cis-isomer under UV irradiation, highlighting the influence of substituents on this process. nih.gov
Mechanistic Investigations of Chemical Transformations Involving Z 2 Nitroethenyl Benzene
Elucidation of Reaction Pathways and Intermediates
The reactivity of [(Z)-2-nitroethenyl]benzene is governed by its electronic structure, which allows for diverse reaction pathways. Detailed mechanistic studies have identified several key intermediates that dictate the outcome of these transformations.
Free-Radical Mechanisms in Reduction Processes
While often reacting through polar mechanisms, this compound can also undergo transformations via free-radical pathways, particularly in denitrative coupling or reduction reactions. In these processes, a radical species adds to the β-carbon of the nitroalkene, forming a stabilized benzylic radical. This intermediate is central to the reaction's progression.
The subsequent step involves the fate of this benzylic radical. Two primary pathways have been proposed for the elimination of the nitro group:
Homolytic Cleavage: The carbon-nitrogen bond breaks homolytically, releasing a nitro radical (•NO₂).
Reduction-Elimination: The radical adduct is reduced to a carbanion, which then undergoes a β-elimination of a nitrite (B80452) anion (NO₂⁻) to yield the final alkene product.
The success of these denitrative processes hinges on the formation of the stabilized radical adduct, making β-nitrostyrenes particularly effective substrates. Various radical sources, including alkyl, aryl, sulfur, and phosphorus-centered radicals, can be employed. For instance, the reaction of trialkylboranes with β-nitrostyrenes, stimulated by a trace of oxygen, proceeds through a free-radical chain mechanism to generate alkenes in high yields. Similarly, radical species generated from sources like Hantzsch esters, initiated by azobisisobutyronitrile (AIBN), can participate in denitrative cross-coupling reactions with this compound.
| Radical Source | Initiator/Conditions | Intermediate | Outcome | Reference |
| Trialkylboranes | Trace O₂ | Alkyl radical addition to β-carbon | Alkene formation (denitrative alkylation) | |
| Aryl sulfonyl hydrazides | Iodine/TBHP or AIBN/TBHP | Sulfonyl radical addition to β-carbon | Vinyl sulfone formation | |
| Hantzsch esters | AIBN, heat | Alkyl radical addition to β-carbon | β-Substituted styrene (B11656) formation | |
| Cycloalkanes | Benzoyl peroxide, reflux | Cycloalkyl radical addition to β-carbon | Denitrative alkylation |
Role of Zwitterionic Intermediates in Cycloaddition Pathways
In cycloaddition reactions, this compound's electrophilic nature plays a dominant role. The formation of zwitterionic intermediates has been proposed and, in many cases, confirmed as a key feature of the reaction mechanism, particularly in [3+2] and Diels-Alder reactions.
For example, in the tin(IV)-catalyzed Diels-Alder reaction of β-nitrostyrene with substituted dienes like 3-methyl-1,3-pentadiene, the product distribution is consistent with a stepwise mechanism involving a zwitterionic intermediate. The formation of various cycloadducts, including those derived from the formal E-isomer of the diene when starting with the Z-isomer, points away from a concerted pathway and towards a stepwise process where bond rotation can occur in the zwitterionic intermediate.
Similarly, Molecular Electron Density Theory (MEDT) studies of [3+2] cycloaddition reactions between nitrones and β-nitrostyrenes have explored the potential for zwitterionic intermediates. While some systems proceed through a one-step mechanism, the polar nature of the reaction, driven by the high electrophilicity of β-nitrostyrene and the nucleophilicity of the nitrone, can lead to transition states with significant charge separation, bordering on zwitterionic character. In other cycloadditions, such as those with ynamines, the reaction mechanism is found to be stepwise, proceeding through a tangible zwitterionic intermediate. The stability and conformation of these intermediates are critical in determining the regioselectivity and stereoselectivity of the final cycloadducts.
| Reaction Type | Reactant Partner | Catalyst/Conditions | Proposed Intermediate | Mechanistic Evidence | Reference |
| Diels-Alder | (E)-3-methyl-1,3-pentadiene | SnCl₄, Toluene | Zwitterionic intermediate | Formation of multiple cycloadducts, loss of diene stereointegrity | |
| [3+2] Cycloaddition | Nitrone | Benzene (B151609) (solvent) | Zwitterionic-like transition state | MEDT and ELF topological analysis | |
| [2+2] Cycloaddition | Ynamine | Dichloromethane (B109758) (solvent) | Zwitterionic intermediate | Quantum-chemical calculations (wb97xd/6-311+G(d)) |
Catalyst Activation Mechanisms (e.g., Adduct Formation in Organocatalysis)
In organocatalysis, the activation of this compound is a critical step. Catalysts can interact with the substrate through various non-covalent or covalent interactions to enhance its electrophilicity.
One proposed mechanism involves the formation of an adduct between the organocatalyst and β-nitrostyrene. In the Michael addition of diethyl malonate to β-nitrostyrene catalyzed by certain bispidine-based catalysts, an unusual mechanism was discovered. The initial N-benzylbispidine catalyst acts as an initiator, forming a betaine (B1666868) adduct with β-nitrostyrene. This adduct is proposed to be the true catalytic species, activating the nucleophile for the addition reaction.
Another powerful activation mode is through chalcogen bonding. Dicationic tellurium-based organocatalysts have been shown to significantly
Stereochemical Control and Aspects in Reactions of Z 2 Nitroethenyl Benzene
Regio- and Stereoselectivity in Cycloaddition Reactions (e.g., Exo/Endo Selectivity of (Z)- vs. (E)-Isomers)
Cycloaddition reactions involving [(Z)-2-nitroethenyl]benzene are characterized by a high degree of regio- and stereoselectivity. A notable example is the [3+2] cycloaddition reaction with nitrones. Studies have shown that while the (E)-isomer of β-nitrostyrene leads to endo-stereoselective products, the (Z)-isomer demonstrates exo-stereoselectivity. rsc.org This divergence in stereochemical pathways is attributed to steric hindrance between the nitro and phenyl groups in the (Z)-isomer, which influences the transition state geometry. rsc.orgbohrium.com Both reactions, however, proceed with complete meta regioselectivity. rsc.org
In Diels-Alder reactions with cyclic dienes like cyclopentadiene, β-fluoro-β-nitrostyrenes, used as their (Z)-isomers, yield cycloadducts as a mixture of exo and endo isomers. beilstein-journals.org The endo isomer is often favored, a preference that can be influenced by Lewis acid catalysis, which tends to increase the endo:exo ratio. nih.govmasterorganicchemistry.com The reaction of (Z)-β-nitrostyrene has been reported to be faster than that of the (E)-isomer in certain 1,3-dipolar cycloadditions, a rare instance of a cis-alkene being more reactive than its trans counterpart. researchgate.net
Theoretical studies using Molecular Electron Density Theory (MEDT) have been instrumental in understanding the factors that govern the course of these reactions. rsc.orgbohrium.com These studies confirm that the polar nature of these reactions contributes to their feasibility under mild conditions. bohrium.com The attack of the nucleophilic oxygen of the nitrone on the electrophilically activated β-position of the nitrostyrene (B7858105) dictates the regioselectivity. rsc.org
| Reaction Type | Isomer | Key Selectivity Feature | Observed Outcome | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition with Nitrone | (E)-β-nitrostyrene | Stereoselectivity | Endo stereoselective | rsc.org |
| [3+2] Cycloaddition with Nitrone | (Z)-β-nitrostyrene | Stereoselectivity | Exo stereoselective | rsc.org |
| [3+2] Cycloaddition with Nitrone | Both Isomers | Regioselectivity | Complete meta regioselectivity | rsc.org |
| Diels-Alder with Cyclopentadiene | (Z)-β-fluoro-β-nitrostyrene | Stereoselectivity | Mixture of exo and endo isomers, endo often favored | beilstein-journals.orgnih.gov |
| 1,3-Dipolar Cycloaddition | (Z)-β-nitrostyrene | Reactivity | Faster reaction than (E)-isomer | researchgate.net |
Enantioselective Methodologies in Addition Reactions
The development of enantioselective addition reactions to the prochiral double bond of 2-nitroethenylbenzene is a significant area of research, enabling the synthesis of chiral molecules with high optical purity. Organocatalysis has emerged as a powerful tool in this context.
Michael additions, a type of conjugate addition, have been successfully rendered enantioselective using various chiral organocatalysts. organic-chemistry.org For instance, bifunctional squaramide-based catalysts have been employed in the Michael addition of α-alkylidene succinimides to nitrostyrenes, affording functionalized succinimides with two adjacent stereocenters in high yields, excellent diastereoselectivities (up to >99:1 dr), and enantioselectivities (up to 99% ee). rsc.org Similarly, primary amine-based catalysts, such as those derived from Ts-DPEN, have proven effective in the Michael addition of 1,3-dicarbonyl indane compounds to nitrostyrenes, yielding Michael adducts with quaternary stereocenters in good enantioselectivities (up to 92:8 er). mdpi.com
Other successful organocatalytic systems for enantioselective Michael additions to β-nitrostyrenes include C2-symmetric bipiperidine and bimorpholine derivatives, which facilitate the addition of aldehydes via enamine intermediates with high diastereo- and enantioselectivity. acs.orgresearchgate.net The use of silyl-substituted pyrrolidine (B122466) catalysts has also been explored, with the trimethylsilyl (B98337) derivative showing superior enantioselectivity in some cases. acs.org
| Reaction Type | Nucleophile | Catalyst Type | Key Outcome | Reference |
|---|---|---|---|---|
| Michael Addition | α-Alkylidene succinimides | Bifunctional squaramide | up to >99:1 dr, up to 99% ee | rsc.org |
| Michael Addition | 1,3-Dicarbonyl indane compounds | Primary amine (Ts-DPEN) | up to 92:8 er, up to 81:15 dr | mdpi.com |
| Michael Addition | Aldehydes | C2-symmetric bipiperidine | High diastereo- and enantioselectivity | acs.orgresearchgate.net |
| Michael Addition | Aliphatic aldehydes | Silyl-substituted pyrrolidine | up to 99% ee | acs.org |
Diastereoselective Synthesis Strategies
Diastereoselective synthesis strategies involving this compound often leverage the inherent stereochemistry of the starting material or employ chiral auxiliaries and catalysts to control the formation of new stereocenters relative to existing ones.
Highly diastereoselective conjugate additions of aryllithium reagents to chiral β-nitrostyrene derivatives have been developed. oup.com For instance, using a chiral acetal (B89532) moiety derived from (S,S)-1,2-bis(1-hydroxypropyl)benzene on the nitrostyrene, the addition of aryllithium proceeds with high diastereoselectivity, and the resulting adduct can be converted to a 4-aryl-1,2,3,4-tetrahydroisoquinoline in high enantiomeric excess. oup.com
In the context of multicomponent reactions, the diastereospecificity of the reaction can be influenced by factors such as π-stacking interactions in key intermediates. frontiersin.org For example, a four-component synthesis of functionalized 2,3-dihydropyrroles involves a conjugate addition of an imine to a nitrostyrene, where the stabilization of a subsequent azomethine ylide intermediate likely accounts for the observed diastereospecificity. frontiersin.org Furthermore, crystallization-induced diastereomer transformation (CIDT) has been utilized to enhance the diastereoselectivity of Michael additions, where the crystallinity of the product is tuned to favor a single diastereomer. nih.gov
Isomerization Studies (Z/E) and Conformational Preferences
The (Z)- and (E)-isomers of 2-nitroethenylbenzene can interconvert under certain conditions, such as thermal or photoisomerization. oup.com The (E)-isomer is generally the more stable configuration. rsc.org For instance, (Z)-α-nitrochalcone can readily isomerize to the more stable (E)-isomer upon heating. oup.com Photoisomerization, on the other hand, can establish an equilibrium between the two isomers. oup.com
Computational studies have quantified the energy difference between the isomers, with (Z)-β-nitrostyrene being about 6.1 kcal/mol higher in energy than the (E)-isomer. rsc.org This energy difference is attributed to the steric hindrance between the nitro and phenyl groups in the (Z)-isomer, which disrupts the planarity of the molecule and reduces electron delocalization. rsc.org
Theoretical and Computational Chemistry Studies on Z 2 Nitroethenyl Benzene
Molecular Electron Density Theory (MEDT) Applications for Reaction Mechanisms
Molecular Electron Density Theory (MEDT) has been instrumental in analyzing the reactivity of [(Z)-2-nitroethenyl]benzene, particularly in [3+2] cycloaddition (32CA) reactions. nih.govluisrdomingo.comresearchgate.net This theory posits that the capacity for electron density changes, rather than frontier molecular orbitals, dictates molecular reactivity. researchgate.net
Studies of the 32CA reaction between (Z)-β-nitrostyrene and 5,5-dimethylpyrroline-N-oxide, a cyclic nitrone, demonstrate that the reaction follows a polar, zwitterionic-type (zw-type) mechanism. nih.govrsc.org This mechanism is characterized as a one-step process. nih.govrsc.org MEDT analysis explains the differing reactivity and selectivity between the (Z) and (E) isomers of β-nitrostyrene. nih.govbohrium.com The theory helps to rationalize why the less stable (Z)-isomer can exhibit higher reactivity in certain cycloaddition reactions. nih.govrsc.org The application of MEDT, supported by various computational methods, provides a comprehensive framework for understanding the experimental outcomes of these reactions. pk.edu.plrsc.org
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational studies on this compound, providing a robust method for investigating its electronic properties and reaction dynamics. bohrium.comresearchgate.net Calculations are commonly performed using functionals such as B3LYP, ωB97X-D, and Hartree-Fock (HF) with the 6-311G(d,p) basis set to model the system accurately. nih.govrsc.orgrsc.org
Conceptual DFT provides a set of reactivity indices that quantify the electrophilic and nucleophilic nature of reactants. mdpi.com Analysis of these indices classifies this compound as a strong electrophile, which is attributed to the potent electron-withdrawing effect of the nitro group activating the ethylenic moiety. bohrium.comrsc.org The reacting partner in the studied 32CA reactions, a nitrone, is identified as a strong nucleophile. bohrium.com This significant electronic mismatch explains the polar nature of the reaction, which proceeds via the attack of the nucleophilic oxygen of the nitrone on the electrophilically activated β-carbon of the nitrostyrene (B7858105). nih.govbohrium.com
The electronic structure of this compound is distinct from its (E) counterpart. Steric hindrance between the nitro and phenyl groups in the (Z)-configuration forces the molecule out of the planar geometry observed in the (E)-isomer. nih.gov Natural Population Analysis (NPA) further elucidates the charge distribution within the molecule. bohrium.comnih.gov
Table 1: Conceptual DFT Reactivity Indices
| Compound | Electronic Chemical Potential (μ) in eV | Chemical Hardness (η) in eV | Global Electrophilicity (ω) in eV | Global Nucleophilicity (N) in eV |
| (E)-β-nitrostyrene | -4.61 | 4.88 | 2.18 | 2.45 |
| (Z)-β-nitrostyrene | -4.43 | 4.80 | 2.05 | 2.59 |
| 5,5-dimethylpyrroline-N-oxide | -2.17 | 5.22 | 0.45 | 4.41 |
Data sourced from B3LYP/6-311G(d,p) calculations. nih.gov
DFT calculations have been employed to map the energy profiles of reactions involving this compound, providing critical data on activation energies, transition states, and reaction thermodynamics. wikipedia.orgnih.gov For the 32CA reaction with 5,5-dimethylpyrroline-N-oxide, computations reveal that this compound is less stable than the (E)-isomer by approximately 6.1 kcal/mol. nih.gov
Despite its higher ground-state energy, the (Z)-isomer exhibits greater reactivity. The calculated activation enthalpy for its reaction is lower than that of the (E)-isomer. rsc.orgrsc.org However, standard DFT functionals like B3LYP and ωB97X-D tend to underestimate the experimentally observed high reactivity of the (Z)-isomer. nih.govrsc.org They predict only a small difference in activation energy between the two isomers. nih.gov In contrast, Hartree-Fock (HF) calculations, while less accurate for absolute energies, better capture the relative reactivity, predicting a more significant activation energy difference that aligns more closely with experimental findings where the (Z)-isomer reacts much faster. rsc.orgrsc.org This discrepancy is attributed to the DFT functionals underestimating the steric strain in the ground state of the (Z)-isomer, which is released along the reaction coordinate. rsc.org
Table 2: Computed Energy Data for the [3+2] Cycloaddition Reaction
| Isomer | Computational Level | Relative Electronic Energy (kcal/mol) | Activation Enthalpy (kcal/mol) | Stereoselectivity |
| (Z)-β-nitrostyrene | B3LYP/6-311G(d,p) | +6.1 | 4.4 | exo |
| (E)-β-nitrostyrene | B3LYP/6-311G(d,p) | 0.0 | 5.0 | endo |
| (Z)-β-nitrostyrene | ωB97X-D/6-311G(d,p) | +6.1 | 13.7 | exo |
| (E)-β-nitrostyrene | ωB97X-D/6-311G(d,p) | 0.0 | 13.8 | endo |
| (Z)-β-nitrostyrene | HF/6-311G(d,p) | +7.2 | 23.2 | exo |
| (E)-β-nitrostyrene | HF/6-311G(d,p) | 0.0 | 26.8 | endo |
Energies are relative to the (E)-isomer and its corresponding transition state. Data sourced from studies in benzene (B151609) as a solvent. nih.govrsc.orgrsc.org
Ab initio molecular orbital calculations have been crucial for the conformational analysis of β-nitrostyrene derivatives. uc.ptuc.pt These studies confirm that for β-nitrostyrene, the (E)-conformer represents the lowest energy state, a stability attributed to enhanced p-electron delocalization across the molecule. uc.pt For this compound, the non-planar conformation resulting from steric repulsion between the adjacent phenyl and nitro groups is a key structural feature identified by these calculations. nih.gov A combined approach using Raman spectroscopy and ab initio calculations has provided a comprehensive assignment of the vibrational spectra and a detailed understanding of the conformational behavior, which is primarily dictated by the stabilizing effects of electron delocalization. uc.pt
Topological Analyses (e.g., Electron Localization Function (ELF), Atoms-in-Molecules (AIM))
Topological analyses of the electron density, such as the Electron Localization Function (ELF) and Atoms-in-Molecules (AIM), provide a detailed picture of chemical bonding. jussieu.frjussieu.fr These methods have been applied to the reactants and transition states of the 32CA reactions of this compound. nih.govrsc.org
The ELF analysis confirms the zwitterionic electronic structure of the reacting nitrone and reveals a somewhat depopulated C=C double bond in this compound. bohrium.comrsc.org When analyzing the transition states, both ELF and AIM show a remarkable similarity in the electronic structures for the reactions of both (E) and (Z) isomers, suggesting that the fundamental bonding changes are analogous. nih.govrsc.org Further analysis using Bonding Evolution Theory (BET) indicates that the cycloaddition is a non-concerted, two-stage, one-step process, where the formation of the two new single bonds is asynchronous. rsc.orgmdpi.com
Non-Covalent Interactions (NCI) Analysis in Stereoselectivity
The stereochemical outcome of reactions involving this compound is significantly influenced by non-covalent interactions. nih.govjussieu.fr NCI analysis is a vital tool for visualizing and understanding these weak interactions. In the 32CA reaction, this compound shows a distinct exo stereoselectivity, in contrast to the endo selectivity of its (E)-isomer. nih.govrsc.org
NCI analysis reveals that this exo preference is a consequence of destabilizing steric interactions (van der Waals repulsion) in the competing endo transition state. nih.govbohrium.com Specifically, a repulsive interaction occurs between the five-membered ring of the nitrone and the phenyl group of the (Z)-nitrostyrene. This steric clash raises the energy of the endo pathway, making the exo pathway the favored kinetic route. nih.gov The ability of NCI analysis to pinpoint the specific spatial interactions that govern stereoselectivity makes it an indispensable tool in modern computational chemistry. researchgate.net
Electrochemical Studies through Computational Modeling (e.g., Correlation of Electronic Barriers and Reduction Potentials)uchile.clresearchgate.net
Computational modeling has emerged as a powerful tool for investigating the electrochemical behavior of molecules like this compound, also known as β-nitrostyrene. These theoretical studies provide valuable insights into the relationship between a molecule's electronic structure and its reduction potential, offering a predictive framework that complements experimental findings.
A key focus of computational electrochemical studies on β-nitrostyrene and its derivatives is the correlation between calculated electronic barriers and experimentally determined half-wave potentials. Research has demonstrated a linear correlation between these two parameters. researchgate.net This relationship underscores that the electrochemical behavior of these compounds is fundamentally governed by their molecular structure and the distribution of electron density. researchgate.netresearchgate.net
Theoretical investigations, often employing Density Functional Theory (DFT), have been instrumental in dissecting the mechanisms of electrochemical reactions involving β-nitrostyrene. For instance, DFT calculations at the M06-2X/def2-TZVP level of theory have been used to explore the reaction mechanism between β-nitrostyrene and benzaldehyde (B42025), analyzing various proposed routes and intermediates in both the gas phase and in different solvents. Such studies help in understanding the intricate pathways of electrochemical transformations.
The electronic properties of substituents on the aromatic ring of β-nitrostyrene derivatives significantly influence their reduction potentials. An increase in the electron-donating properties of a substituent at the para position leads to a more negative reduction potential. researchgate.netresearchgate.net Conversely, electron-withdrawing groups are expected to make the reduction potential more positive.
Furthermore, steric effects also play a crucial role. For example, the introduction of a methyl group at the β-position (β-methyl-β-nitrostyrene) causes a shift in the reduction potential to more negative values by several tens of millivolts. researchgate.netresearchgate.net This is attributed to a decrease in conjugation due to an increased torsion angle between the phenyl ring and the nitroalkene side chain (C1–Cα). researchgate.net
Computational studies have also explored the impact of the solvent environment on electrochemical properties. The inclusion of a continuum solvent model in calculations is often necessary for obtaining accurate results, particularly when charged species are involved in the electrochemical process.
The correlation between the Hammett substituent constant (σp) and the half-wave potential has also been established for β-nitrostyrene derivatives, further confirming that their electrochemical behavior follows principles similar to those of homogeneous chemical reactions. researchgate.netresearchgate.net
Below is a table summarizing the qualitative relationships between structural modifications and electrochemical properties of β-nitrostyrene derivatives as discussed in computational and experimental studies.
| Structural Modification | Effect on Reduction Potential | Reference |
| Increased electron-donating character of para-substituent | Becomes more negative | researchgate.netresearchgate.net |
| Substitution of β-proton with a methyl group | Becomes more negative | researchgate.netresearchgate.net |
| Increased torsion angle (decreased conjugation) | Becomes more negative | researchgate.net |
These computational insights are crucial for the rational design of novel β-nitrostyrene derivatives with tailored electrochemical properties for various applications.
Applications of Z 2 Nitroethenyl Benzene in Advanced Organic Synthesis
Precursors for the Synthesis of Complex Organic Molecules
[(Z)-2-nitroethenyl]benzene serves as a fundamental starting material for a variety of complex organic molecules due to the dual reactivity of its nitroalkene moiety. sioc-journal.cn The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, making it an excellent Michael acceptor for conjugate additions with various nucleophiles. nih.govbohrium.com Simultaneously, the nitro group itself can be transformed into other functional groups, such as amines, or participate in cyclization reactions. nih.govnih.gov This bifunctional nature is exploited in cascade and domino reactions to rapidly build molecular complexity from a simple precursor. rsc.org The reactions involving this compound can be broadly categorized based on the reaction site: transformations involving the carbon-carbon double bond and those involving the nitro group (denitrification reactions). sioc-journal.cn
Synthesis of Nitrogen Heterocycles (e.g., N-Heterocycles, Indoles, Carbazoles, Pyrroles, Triazolines)
The this compound scaffold is a key precursor for the synthesis of numerous nitrogen-containing heterocyclic compounds, which are prevalent in natural products and pharmaceuticals. bohrium.commdpi.com
Indoles: A significant application of β-nitrostyrene derivatives is in the synthesis of indoles. mdpi.comresearchgate.net One prominent method is the palladium-catalyzed reductive cyclization of substituted β-nitrostyrenes. mdpi.com This approach has been explored using carbon monoxide (CO) as the reductant, although the need for pressurized CO can be a drawback. mdpi.com To circumvent this, phenyl formate (B1220265) has been successfully employed as a CO surrogate, reacting with β-nitrostyrenes in the presence of a palladium/1,10-phenanthroline catalyst to yield indoles. mdpi.com Good results are often obtained when the starting nitrostyrene (B7858105) bears an aryl substituent in the alpha position. mdpi.com Another method involves the reductive cyclization of 4,5-disubstituted-2,β-dinitrostyrenes using a water-soluble dithionite (B78146) salt to produce 5,6-disubstituted indoles. google.comepo.org
Carbazoles: Carbazoles, another important class of N-heterocycles, can be synthesized using β-nitrostyrene. A one-pot, six-step reaction has been developed for synthesizing 7-phenylindolo[3,2-a]carbazoles from 1H-indoles and β-nitrostyrenes, using stannous chloride (SnCl₂·2H₂O) as a catalyst. nih.gov The proposed mechanism involves a sequence of indole (B1671886) dimerization, regioselective conjugate addition to the β-nitrostyrene, and an intramolecular cycloaddition. nih.gov
Pyrroles: β-nitrostyrene is a crucial starting material for synthesizing pyrrole (B145914) derivatives, often through multicomponent reactions (MCRs). bohrium.comresearchgate.net These MCRs are highly efficient, combining multiple reactants in a single step to form complex products, thereby reducing waste and saving time. bohrium.com For instance, a catalyst-free, three-component reaction between a primary amine, dialkyl acetylenedicarboxylate, and β-nitrostyrene yields tetrasubstituted pyrroles. organic-chemistry.org The reaction proceeds via a nucleophilic attack, followed by a Michael addition and subsequent intramolecular cyclization. organic-chemistry.org Another approach involves the conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes under solvent-free conditions to produce 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles in quantitative yields. mdpi.com
Triazolines: The double bond in this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. For example, the reaction of alkenes with azides can lead to the stereoselective formation of triazolines. nih.gov This reactivity provides a pathway to construct five-membered nitrogen heterocycles.
Table 1: Synthesis of Nitrogen Heterocycles from this compound and its Derivatives
| Heterocycle | Reactants | Catalyst/Reagent | Key Reaction Type | Reference |
|---|---|---|---|---|
| Indoles | β-Nitrostyrenes | PdCl₂(CH₃CN)₂ + Phenanthroline | Reductive Cyclization | mdpi.com |
| 2,β-Dinitrostyrenes | Sodium Dithionite | Reductive Cyclization | google.comepo.org | |
| Carbazoles | 1H-Indoles, β-Nitrostyrenes | SnCl₂·2H₂O | One-Pot Sequential Reactions | nih.gov |
| Pyrroles | Amines, Dialkyl Acetylenedicarboxylates, β-Nitrostyrene | Catalyst-Free | Multicomponent Reaction | organic-chemistry.org |
| Pyrrole, β-Fluoro-β-nitrostyrenes | Catalyst-Free | Conjugate Addition | mdpi.com |
| Triazolines | Alkenes (e.g., β-nitrostyrene), Azides | Heat (Reflux) | 1,3-Dipolar Cycloaddition | nih.gov |
Building Blocks for Polyfunctionalized Compounds
The inherent reactivity of this compound makes it an ideal building block for polyfunctionalized compounds. The nitro-Michael reaction, or the conjugate addition of nucleophiles to nitroalkenes, is a cornerstone method for creating carbon-carbon bonds. mdpi.com The resulting products, containing both the newly added functional group and the nitro group, are versatile intermediates. mdpi.com The nitro group can be subsequently reduced to an amine, converted to a carbonyl via the Nef reaction, or eliminated to regenerate a double bond, providing access to γ-aminobutyric acid derivatives, amino alcohols, and other polyfunctionalized structures. mdpi.com
For example, the Michael addition of diethyl malonate to β-nitrostyrene is a well-studied reaction that introduces two ester functionalities and can be catalyzed by various organocatalysts like bispidines. mdpi.com Similarly, 2-hydroxy-β-nitrostyrenes serve as efficient bifunctional intermediates that react with a wide range of molecules, including 1,3-dicarbonyl compounds, enamines, and malononitrile, to construct biologically active scaffolds like chromans, coumarins, and benzofurans. rsc.org
Utility in the Total Synthesis of Natural Products and Their Analogues
The synthetic methodologies employing this compound are directly applicable to the total synthesis of natural products and their analogues. Many natural products contain the heterocyclic cores, such as pyrrole and carbazole (B46965), that can be constructed from this precursor. bohrium.comoregonstate.edu For instance, a strategy for synthesizing substituted carbazoles from 3-triflato-2-pyrones and alkynyl anilines was showcased in an efficient synthesis of the carbazole natural product clausine C. oregonstate.edu Furthermore, the products of the nitro-Michael reaction are recognized as valuable precursors for a wide range of natural compounds. mdpi.com
Precursors for Specific Target Classes (e.g., Phenethylamines)
One of the most direct and widely used applications of this compound and its substituted analogues is in the synthesis of phenethylamines. nih.gov This class of compounds includes many biologically active molecules, such as neurotransmitters, stimulants, and hallucinogens. nih.govwikipedia.org The synthesis involves the reduction of both the nitro group and the carbon-carbon double bond of the β-nitrostyrene precursor. nih.gov
While powerful reducing agents like lithium aluminum hydride (LiAlH₃) are effective, they require stringent safety precautions. wikipedia.orgchemrxiv.org Consequently, milder and more user-friendly methods have been developed. A notable one-pot procedure utilizes sodium borohydride (B1222165) (NaBH₄) in combination with copper(II) chloride (CuCl₂) to reduce substituted β-nitrostyrenes to the corresponding phenethylamines in high yields and short reaction times (10-30 minutes). nih.govbeilstein-journals.orgnih.gov This method is advantageous as it operates under mild conditions without the need for an inert atmosphere. nih.govresearchgate.net
Table 2: One-Pot Reduction of Substituted β-Nitrostyrenes to Phenethylamines using NaBH₄/CuCl₂
| Precursor (Substituted β-Nitrostyrene) | Product (Substituted Phenethylamine) | Yield | Reference |
|---|---|---|---|
| β-Nitrostyrene | 2-Phenylethan-1-amine | 78% | nih.gov |
| 3,4-Dimethoxy-β-nitrostyrene | 2-(3,4-Dimethoxyphenyl)ethan-1-amine | 83% | nih.gov |
| 2,5-Dimethoxy-β-nitrostyrene | 2-(2,5-Dimethoxyphenyl)ethan-1-amine | 75% | chemrxiv.org |
| 3,4,5-Trimethoxy-β-nitrostyrene | 2-(3,4,5-Trimethoxyphenyl)ethan-1-amine (Mescaline) | 78% | nih.gov |
Involvement in Biosynthetic Pathways (e.g., Millipede Allomones)
Beyond the synthetic chemistry laboratory, (2-nitroethenyl)benzene isomers are found in nature as defense allomones in certain species of haplodesmid millipedes. jst.go.jpresearchgate.net The defensive secretions of species like Eutrichodesmus elegans contain a mixture of (2-nitroethyl)benzene (B25157), (Z)-(2-nitroethenyl)benzene, and (E)-(2-nitroethenyl)benzene. jst.go.jp
Studies involving isotope labeling have elucidated the biosynthetic pathway of these compounds. It has been demonstrated that L-phenylalanine serves as a primary precursor. jst.go.jp The pathway is proposed to proceed from L-phenylalanine to (Z)- and (E)-phenylacetaldoximes, which are then converted into the nitro compounds. jst.go.jpresearchgate.net Feeding experiments with labeled phenylacetaldoximes and phenylacetonitrile (B145931) resulted in the production of labeled (2-nitroethenyl)benzenes and (2-nitroethyl)benzene, confirming their roles as intermediates in this natural biosynthetic process. jst.go.jp
Advanced Analytical and Spectroscopic Characterization Techniques for Reaction Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring chemical reactions and characterizing molecular structures in solution. osf.ionews-medical.net It provides detailed information on the chemical environment of atomic nuclei, enabling the identification of reactants, products, and reaction intermediates. news-medical.netrptu.de
NMR Titration is employed to study intermolecular interactions, such as those between a catalyst and reactants. By incrementally adding a substance to a solution of another and recording the NMR spectra at each addition, changes in chemical shifts can reveal the formation of complexes and provide insights into the binding mechanism. This technique has been used to investigate supramolecular interactions in reactions involving β-nitrostyrene derivatives.
Reaction Monitoring by NMR allows for the real-time tracking of species concentrations throughout a chemical transformation. news-medical.net This is achieved by acquiring a series of NMR spectra over time. magritek.com The data obtained can be used to determine reaction kinetics, including reaction order and rate constants. news-medical.net For instance, in situ NMR studies have been instrumental in observing the formation of intermediates, such as cyclobutanes, in the Michael addition of aldehydes to nitroalkenes. ethz.ch Benchtop NMR spectrometers, sometimes coupled with flow reactors, offer a convenient and efficient means for online reaction monitoring. osf.ionews-medical.net
Table 1: Representative ¹H NMR Chemical Shift Data for β-Nitrostyrene Derivatives
| Compound | Solvent | Vinyl Protons (δ, ppm) | Aromatic Protons (δ, ppm) | Reference |
|---|---|---|---|---|
| [(E)-1-(2-nitroethenyl)]benzene | CDCl₃ | 7.59 (d, J=13.7 Hz), 8.01 (d, J=13.7 Hz) | 7.47 (d, J=8.1 Hz), 7.28 (d, J=8.1 Hz) | scielo.org.mx |
| 1-Chloro-2-[(E)-2-nitroethenyl]benzene | CDCl₃ | 7.61-7.57 (m), 8.41 (d, J=13.7 Hz) | 7.36-7.32 (m), 7.43 (td), 7.50 (dd) | scielo.org.mx |
| 1-Methoxy-2-[(E)-2-nitroethenyl]benzene | CDCl₃ | 7.91 (d, J=13.6 Hz), 8.16 (d, J=13.6 Hz) | 7.06-6.99 (m), 7.50-7.46 (m) | scielo.org.mx |
| [(Z)-2-Chloro-2-nitroethenyl]benzene | CDCl₃ | 8.30 (s) | 7.45-7.40 (m), 7.79-7.77 (m) | nih.gov |
Mass Spectrometry Techniques for Product and Intermediate Identification
Mass spectrometry (MS) is an indispensable analytical technique for identifying and characterizing reaction products and intermediates by measuring their mass-to-charge ratio (m/z). creative-proteomics.com
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules in solution. It has been effectively used to identify intermediates and even "parasitic" side reactions in organocatalyzed reactions, such as the Michael addition involving [(1E)-2-nitroethenyl]benzene. acs.org ESI-MS has also been crucial in detecting the formation of betaine (B1666868) intermediates in reactions catalyzed by certain organocatalysts.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique that is highly effective for the analysis of large biomolecules and synthetic polymers. creative-proteomics.comnih.gov In the context of [(Z)-2-nitroethenyl]benzene reactions, MALDI-TOF MS has been used to characterize the oligomeric products formed from the unusual Michael addition of NH-bispidines to β-nitrostyrene. mdpi.com This technique is particularly useful for determining the molecular weight distribution of polymeric materials. mdpi.com
Table 2: Mass Spectrometry Data for this compound and Related Compounds
| Compound | Ionization Method | Molecular Ion Peak (m/z) | Reference |
|---|---|---|---|
| This compound | Electron Ionization | 149 | nist.gov |
| 1-Nitro-2-(2-nitrovinyl)benzene | Not specified | 209.1 |
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy provide valuable information about the functional groups and electronic structure of molecules, which is essential for monitoring reactions and characterizing products.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For this compound and its derivatives, characteristic strong absorption bands for the asymmetric and symmetric stretching of the nitro group (NO₂) are observed around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. nih.gov The stretching vibration of the C=C bond in the alkenyl group typically appears in the range of 1610–1645 cm⁻¹. nih.gov
UV-Vis Spectroscopy probes the electronic transitions within a molecule. The absorption of UV-visible light is related to the presence of chromophores, such as the conjugated system in this compound. This technique is particularly useful for studying reaction kinetics by monitoring the change in absorbance at a specific wavelength corresponding to a reactant or product over time. gbcsci.comresearchgate.net For instance, the formation of reaction intermediates can sometimes be observed through the appearance of new absorption bands. gbcsci.com
Microscopic Techniques for Morphological Analysis of Reaction Products
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid materials at high resolution. azom.com In the study of reactions that produce polymeric or oligomeric products from this compound, SEM provides crucial insights into the shape, size, and distribution of the resulting particles. mdpi.comazom.com For example, SEM has been used to analyze the morphology of oligomers of β-nitrostyrene, revealing details about their physical structure. mdpi.com This information is vital for understanding how reaction conditions influence the physical properties of the final product. azom.com
Novel Methodologies and Future Research Directions in Z 2 Nitroethenyl Benzene Chemistry
Development of Sustainable and Green Chemistry Methodologies
The principles of green chemistry, such as waste prevention and the use of less hazardous chemicals, are increasingly influencing the synthesis of nitroalkenes like [(Z)-2-nitroethenyl]benzene. organic-chemistry.org Researchers are actively exploring environmentally benign solvents and catalyst-free reaction conditions to improve the sustainability of synthetic processes. organic-chemistry.orgrsc.orgresearchgate.net
One promising approach involves the use of Deep Eutectic Solvents (DESs) . These are mixtures of two or three naturally occurring components that form a eutectic mixture with a melting point lower than the individual components. beilstein-journals.org DESs are attractive alternatives to traditional organic solvents due to their biodegradability, low toxicity, and non-flammability. beilstein-journals.orgd-nb.info
For instance, the reduction of β-nitrostyrene to (2-nitroethyl)benzene (B25157) has been successfully carried out in a choline (B1196258) chloride/glycerol (B35011) (ChCl/gly) DES using ammonia (B1221849) borane (B79455) as a reducing agent. beilstein-journals.orgd-nb.info This method offers a simple and atom-economical procedure for the synthesis of nitroalkanes. beilstein-journals.org Studies have shown that the choice of DES can influence reaction outcomes, with some DESs providing better yields and selectivity than others. beilstein-journals.orgd-nb.info The recyclability of the DES mixture has also been demonstrated, further enhancing the sustainability of the process. beilstein-journals.org
Another green methodology gaining traction is the use of polyethylene (B3416737) glycol (PEG) as a recyclable reaction medium for asymmetric organocatalytic Michael additions of aldehydes to trans-β-nitrostyrenes. rsc.org This approach has yielded various Michael adducts in good yields and with high stereoselectivities. rsc.org
The following table summarizes the results of the reduction of β-nitrostyrene in different deep eutectic solvents.
Table 1: Reduction of β-nitrostyrene in Various Deep Eutectic Solvents
| Entry | Deep Eutectic Solvent (DES) | Molar Ratio | Yield (%) |
| 1 | Choline Chloride/Urea | 1:2 | Low |
| 2 | Choline Chloride/Glycerol | 1:2 | 27 |
| 3 | Choline Chloride/Ethylene Glycol | 1:2 | Low |
| 4 | Betaine (B1666868)/Urea | 1:2 | - |
| 5 | Betaine/Glycerol | 1:2 | - |
| 6 | Choline Chloride/L-(+)-lactic acid | 1:2 | - |
| Data sourced from a study on nitroalkene reduction in deep eutectic solvents. beilstein-journals.orgd-nb.info |
Exploration of Novel Catalytic Systems
The development of novel catalytic systems is crucial for enhancing the efficiency and selectivity of reactions involving this compound. Key areas of exploration include the use of chiral ionic liquids and peptide catalysts.
Chiral Ionic Liquids (CILs) are ionic liquids that possess a chiral center. nih.gov They have emerged as highly efficient organocatalysts for asymmetric reactions, such as the Michael addition of ketones and aldehydes to nitroolefins. organic-chemistry.orgvot.pl Pyrrolidine-based CILs, in particular, have demonstrated excellent enantioselectivities and diastereoselectivities in these reactions. organic-chemistry.orgvot.pl The ionic liquid moiety not only facilitates catalyst recycling but also plays a role in the chiral induction process. organic-chemistry.org Research has shown that CILs with an imidazolium (B1220033) core can exhibit superior catalytic activity. nih.govorganic-chemistry.org
Peptide catalysts represent another exciting frontier. Short, functionalized peptides have been shown to catalyze the conjugate addition of aldehydes to nitroolefins with high stereoselectivity. mdpi.comrsc.org For example, a tripeptide catalyst, H-DPro-Pro-Glu-NHC12H15, has been used for the conjugate addition of butanal to (E)-nitrostyrene in water, demonstrating high diastereoselectivity and enantioselectivity. rsc.orgresearchgate.net The catalytic cycle involves the formation of an enamine intermediate between the peptide and the aldehyde, followed by a C-C bond formation with the nitroolefin. rsc.org The conformational properties of the peptide, such as the trans/cis ratio of the DPro-Pro amide bond, are critical for its catalytic efficiency. rsc.org Helical peptides have also been investigated as organocatalysts for the conjugate addition of nucleophiles to nitroolefins, with the helical structure playing a key role in relaying chirality. rsc.org
The table below presents data from the peptide-catalyzed conjugate addition of butanal to nitrostyrene (B7858105).
Table 2: Peptide-Catalyzed Conjugate Addition of Butanal to Nitrostyrene
| Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| Peptide 1 (H-DPro-Pro-Glu-NHC12H15) | 98:2 | 91 |
| Peptide A (H-dPro-Pro-Glu-NH2) | - | - |
| Peptide B (H-dPro-αMePro-Glu-NH2) | - | - |
| Data sourced from studies on stereoselective peptide catalysis. rsc.orgnih.gov |
Chemo- and Regioselective Functionalization Strategies
The ability to selectively functionalize specific positions within a molecule is a cornerstone of modern organic synthesis. For this compound and related nitroalkenes, chemo- and regioselective functionalization strategies are being developed to access a diverse range of valuable compounds.
One area of focus is the Michael addition reaction , a versatile tool for carbon-carbon bond formation. acs.org The development of organocatalytic systems allows for the highly enantioselective Michael addition of aldehydes and ketones to nitroalkenes. acs.org For instance, a polymer-supported fluorinated organocatalyst has been successfully used for the enantioselective Michael addition of aldehydes to various nitroalkenes, including those with aromatic and heterocyclic substituents. acs.org
Domino reactions , where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecular architectures. A domino reaction involving β-nitrostyrenes and methyl 2-(benzo[b] mdpi.comrsc.orgthiazin-3-ylidene)acetate, catalyzed by acid, leads to the formation of 2-arylbenzo[b]pyrrolo[1,2-d] mdpi.comrsc.orgthiazine-3-carboxylates in high yields. researchgate.net
Furthermore, 1,3-dipolar cycloaddition reactions of nitrones with nitroalkenes provide a powerful method for the synthesis of five-membered heterocycles. mdpi.com These reactions can be performed under solvent-free conditions, aligning with the principles of green chemistry. mdpi.com
The table below showcases the scope of a Michael addition reaction with various nitroalkenes.
Table 3: Enantioselective Michael Addition of Propanal to Various Nitroalkenes
| Nitroalkene | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| (E)-β-nitrostyrene | <2.5 | 95 | >95:5 | 98 |
| 4-Methoxy-β-nitrostyrene | <2.5 | 96 | >95:5 | 97 |
| 4-Chloro-β-nitrostyrene | <2.5 | 92 | >95:5 | 99 |
| 2-Furyl-nitroalkene | 1 | 93 | >95:5 | 97 |
| 2-Thienyl-nitroalkene | 1 | 91 | >95:5 | 96 |
| Aliphatic nitroalkene | 5.5 | 85 | 90:10 | 97 |
| Data sourced from a study on a polymer-supported fluorinated organocatalyst. acs.org |
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the stereoselective synthesis of [(Z)-2-nitroethenyl]benzene?
- Methodology : Employ Design of Experiments (DoE) to systematically evaluate reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a Michael addition involving nitroethenyl intermediates can be optimized using statistical tools to identify critical factors influencing stereoselectivity .
- Key Data : Reaction yields and enantiomeric excess (ee) should be monitored via chiral HPLC or NMR spectroscopy.
Q. How can the purity and structural identity of this compound be validated during synthesis?
- Methodology : Use a combination of analytical techniques:
- Chromatography : HPLC or GC with a nitro-specific detector (e.g., UV-Vis at 254 nm) .
- Spectroscopy : H/C NMR to confirm the Z-configuration via coupling constants (e.g., for vinyl protons) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodology :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.
- Store the compound in a cool, dark environment to prevent decomposition or unintended nitro group reactions .
- Dispose of waste via certified chemical disposal services .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in Diels-Alder reactions?
- Methodology :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and electron density maps.
- Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity and activation energies .
- Key Data :
| Parameter | Value (DFT) |
|---|---|
| LUMO Energy (eV) | -2.1 |
| HOMO Energy (eV) | -7.8 |
| ΔG (kcal/mol) | 12.3 |
Q. What crystallographic techniques are suitable for resolving the Z-configuration of this compound?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement .
- Key steps: Crystal mounting on a Bruker APEXII CCD diffractometer, data collection at 296 K, and absorption correction via SADABS .
- Crystal Data :
| Parameter | Value |
|---|---|
| Space group | |
| (Å) | 5.3558, 13.5897, 14.2646 |
| (°) | 97.038 |
| factor | 0.058 |
Q. How do substituents on the benzene ring influence the physicochemical properties of nitroethenyl derivatives?
- Methodology :
- Compare logP, polar surface area (PSA), and melting points of derivatives using QSAR models. For example:
| Compound | logP | PSA (Ų) | Melting Point (°C) |
|---|---|---|---|
| This compound | 2.89 | 86.28 | 106–108 |
| 3,4-Dimethoxy analog | 1.64 | 92.15 | 98–100 |
Q. What mechanistic insights explain contradictions in reported reaction yields for nitroethenyl intermediates?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
